4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in boiling dimethylformamide (DMF) . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the triazole ring.
Scientific Research Applications
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols: These compounds share the triazole-thiol core structure but differ in the alkyl substituents.
2,4-Disubstituted thiazoles: These compounds have similar biological activities and are used in antimicrobial research.
Uniqueness
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Biological Activity
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol (CAS No. 1152598-40-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₁₀N₄OS
- Molecular Weight : 210.26 g/mol
- Structure : The compound features a triazole ring with a thiol group and a furan derivative, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 4-amino-1,2,4-triazole exhibit notable antimicrobial properties. A study focused on the antimicrobial activity of various 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated that these compounds were effective against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus ATCC 25923 | 12.5 µg/mL |
Escherichia coli ATCC 25922 | 25 µg/mL |
Pseudomonas aeruginosa ATCC 27853 | 50 µg/mL |
The most sensitive strain identified was Staphylococcus aureus, with modifications to the alkyl substituents enhancing activity significantly .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A recent investigation into various triazole compounds indicated promising results in inhibiting cancer cell proliferation. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10.5 |
Compound B | HeLa | 15.2 |
Compound C | A549 | 12.8 |
The structure-activity relationship (SAR) analysis revealed that the presence of a thiol group significantly contributes to the cytotoxic effects observed against various cancer cell lines .
Enzyme Inhibition
Triazole derivatives are known for their ability to inhibit several enzymes crucial in various biochemical pathways. The compound has shown inhibitory effects on:
- Cholinesterase
- Carbonic anhydrase
- Adenosine deaminase
These enzymes are vital in neurological functions and metabolic processes, indicating that the compound could have therapeutic applications in neurodegenerative diseases and metabolic disorders .
Case Studies
- Antimicrobial Screening : A study conducted on a series of triazole derivatives showed that modifications to the furan moiety influenced antimicrobial efficacy. The introduction of larger alkyl groups correlated with increased activity against S. aureus and E. coli.
- Cytotoxicity Assays : In vitro studies assessed the cytotoxicity of various triazole derivatives against multiple cancer cell lines, revealing that compounds with specific substitutions on the triazole ring exhibited enhanced growth inhibition compared to standard chemotherapeutics .
Properties
Molecular Formula |
C8H10N4OS |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-amino-3-(2,5-dimethylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N4OS/c1-4-3-6(5(2)13-4)7-10-11-8(14)12(7)9/h3H,9H2,1-2H3,(H,11,14) |
InChI Key |
WXRZASCOMCCEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NNC(=S)N2N |
Origin of Product |
United States |
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